7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
The synthesis of 7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The key steps include palladium-catalyzed Sonogashira cross-coupling followed by base-induced C–N cyclization . Another approach involves regioselective amination reactions of dihalo-pyrrolopyrazines under metal-free conditions or using metal catalysts .
Chemical Reactions Analysis
7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with many organic and inorganic substances.
Substitution: Amination reactions can be carried out under microwave irradiation to obtain 3-amino-pyrrolopyrazines.
Cyclization: The compound can be converted to 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines using Sonogashira reactions.
Scientific Research Applications
7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to exhibit kinase inhibitory activity, which suggests that it may interfere with specific molecular targets and pathways involved in cell signaling . Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern on the pyrrolopyrazine scaffold. Similar compounds include:
2-chloro-5H-pyrrolo[2,3-b]pyrazine: This compound lacks the bromine substitution and may exhibit different reactivity and biological activities.
2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: This compound has an iodine substitution instead of chlorine, which can influence its chemical properties and applications.
These comparisons highlight the importance of specific substitutions in determining the chemical and biological properties of pyrrolopyrazine derivatives.
Properties
CAS No. |
1935445-26-3 |
---|---|
Molecular Formula |
C6H3BrClN3 |
Molecular Weight |
232.5 |
Purity |
95 |
Origin of Product |
United States |
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